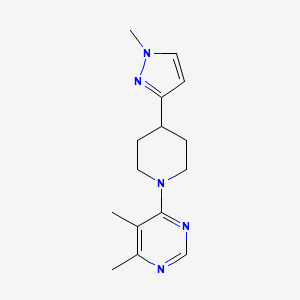

4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine and a pyrazole moiety. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the construction of the pyrimidine core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyrimidine core and piperidine-pyrrole substituent exhibit distinct reactivity patterns:

-

Pyrimidine Ring : The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (NAS) at position 2 or 4. For example, halogenation or amination reactions occur under mild conditions (e.g., DMF, 50–80°C) using reagents like POCl₃ or NH₃/EtOH .

-

Piperidine Nitrogen : The secondary amine in the piperidine ring undergoes alkylation or acylation. For instance, reactions with methyl iodide or acetyl chloride yield N-alkyl/aryl derivatives.

Table 1: Representative Nucleophilic Substitutions

Oxidation Reactions

The methyl groups on the pyrimidine and pyrazole rings are susceptible to oxidation:

-

Pyrimidine Methyl Groups : Controlled oxidation with KMnO₄/H₂SO₄ converts methyl groups to carboxylic acids, though overoxidation can fragment the ring .

-

Pyrazole Methyl Group : Selective oxidation using CrO₃ in acetic acid yields a hydroxymethyl or formyl group .

Table 2: Oxidation Outcomes

| Oxidizing Agent | Target Site | Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | C4-methyl (pyrimidine) | 4-Carboxylic acid derivative | Moderate | |

| CrO₃ (AcOH) | C1-methyl (pyrazole) | 1-Hydroxymethyl-pyrazole analog | High |

Acid-Base Reactions

The piperidine nitrogen (pKa ≈ 10.5) acts as a weak base, enabling:

-

Protonation : Forms water-soluble salts with HCl or H₂SO₄, useful for purification .

-

Deprotonation : Reacts with strong bases (e.g., LDA) to generate nucleophilic intermediates for alkylation.

Cross-Coupling Reactions

The pyrazole and pyrimidine moieties participate in Pd-catalyzed couplings:

-

Suzuki-Miyaura : Pyrimidine-bound halogens (introduced via NAS) couple with aryl boronic acids under Pd(PPh₃)₄ catalysis .

-

Buchwald-Hartwig : Piperidine nitrogen undergoes C–N coupling with aryl halides to form biaryl amines .

Table 3: Cross-Coupling Efficiency

| Reaction Type | Catalyst System | Substrate | Yield (%) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 4-Bromo-pyrimidine derivative | 89 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Piperidine + 2-chloropyridine | 76 |

Stability Under Reactive Conditions

-

Thermal Stability : Decomposes above 250°C, forming aromatic hydrocarbons and NH₃ .

-

Photostability : UV irradiation (254 nm) induces ring-opening reactions in the pyrazole subunit .

Mechanistic Insights

Applications De Recherche Scientifique

4,5-Dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other pyrazole and piperidine derivatives, such as:

- 6-(4-Phenylpiperidin-1-yl)pyrimidine

- 4,5-Dimethyl-2-(1H-pyrazol-3-yl)pyrimidine

Uniqueness

What sets 4,5-dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine apart is its unique combination of functional groups, which may confer distinct pharmacological properties and reactivity profiles compared to other similar compounds .

Activité Biologique

4,5-Dimethyl-6-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a pyrimidine core, piperidine moiety, and a pyrazole ring. Its molecular formula is C16H22N4 with a molecular weight of approximately 286.37 g/mol. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazole and pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines. A study demonstrated that certain pyrazole derivatives could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MV4-11 (AML) | 0.299 | Apoptosis induction |

| Compound B | MCF-7 (Breast Cancer) | 0.450 | Cell cycle arrest |

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. For example, a related pyrazole compound exhibited higher COX inhibition compared to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Pyrazoles are recognized for their broad-spectrum antibacterial and antifungal activities. Research has indicated that some derivatives can effectively combat bacterial strains resistant to conventional antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as Aurora kinases and COX enzymes.

- Induction of Apoptosis : It has been observed that certain derivatives can trigger apoptotic pathways in cancer cells.

- Cell Cycle Regulation : By affecting cell cycle checkpoints, the compound can prevent the proliferation of malignant cells.

Case Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

- Aurora Kinase Inhibition : A study demonstrated that pyrazole derivatives significantly inhibited Aurora-A and Aurora-B kinases in vitro, leading to reduced cell viability in cancer models .

- Anti-fibrotic Effects : Another investigation highlighted the potential of pyrimidine derivatives in reducing collagen expression in hepatic stellate cells, indicating possible applications in treating fibrosis .

Propriétés

IUPAC Name |

4,5-dimethyl-6-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5/c1-11-12(2)16-10-17-15(11)20-8-4-13(5-9-20)14-6-7-19(3)18-14/h6-7,10,13H,4-5,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAIGEHXNFQXCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CCC(CC2)C3=NN(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.